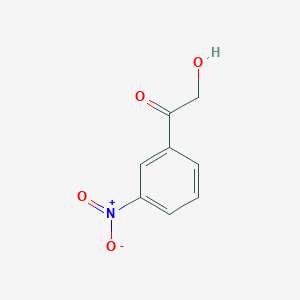

2-hydroxy-1-(3-nitrophenyl)ethanone

Descripción

Significance of Alpha-Hydroxyketones and Nitroaromatic Compounds in Organic Synthesis and Medicinal Chemistry

The chemical reactivity and biological potential of 2-hydroxy-1-(3-nitrophenyl)ethanone are derived from its two core structural motifs: alpha-hydroxyketones and nitroaromatic compounds.

Alpha-Hydroxyketones (α-Hydroxyketones): Also known as acyloins, α-hydroxyketones are ketones with a hydroxyl group on the adjacent carbon atom. wikipedia.org This functional group is a cornerstone in organic synthesis and is found in numerous biologically active compounds. researchgate.netnih.gov They serve as versatile intermediates for creating more complex molecular architectures, such as amino alcohols and diols. ebi.ac.uk The development of efficient methods for synthesizing enantiomerically enriched α-hydroxyketones is a significant focus in the pharmaceutical industry. ebi.ac.ukacs.org This is because they are integral structural units in various therapeutic agents, including antidepressants, farnesyl transferase inhibitors, and antitumor antibiotics like Olivomycin A. nih.govebi.ac.ukacs.org Numerous synthetic strategies have been developed to produce these valuable compounds, including the oxidation of alkenes, epoxides, and ketones, as well as biocatalytic routes. nih.govorganic-chemistry.orgorganic-chemistry.org

Nitroaromatic Compounds: Nitroaromatic compounds, characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, are a major class of industrial chemicals. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical and physical characteristics of the molecule. nih.govscielo.br This feature makes the aromatic ring susceptible to nucleophilic aromatic substitution and is crucial for the biological activity observed in many nitroaromatic drugs. scielo.brresearchgate.net

In medicinal chemistry, the nitro group is considered a versatile and unique functional group. acs.org Nitroaromatic and nitroheterocyclic compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antiprotozoal, anticancer, and antihypertensive properties. scielo.brnih.gov The introduction of a nitro group can enhance properties like receptor binding affinity and cellular uptake. scielo.br Consequently, these compounds are widely used as starting materials and key intermediates in the synthesis of a vast array of pharmaceuticals, dyes, and pesticides. nih.govmdpi.com

Historical Context of Research on this compound and Related Structural Motifs

Research into the parent structures of this compound has a long and rich history. The study of α-hydroxyketones and their rearrangements, such as the acyloin rearrangement, has been a topic of interest for decades, with foundational work being expanded upon by modern applications in asymmetric and total synthesis. researchgate.net

The use of nitroaromatic compounds is also well-established. Their industrial application dates back many years, and their journey in medicine began with the approval of Nitrofurazone in 1945, the first nitroaromatic drug to be marketed. nih.govscielo.br Despite concerns about toxicity that have been extensively studied, the unique properties of the nitro group have ensured its continued relevance in drug discovery. scielo.bracs.org

Specific research into this compound appears to be more contemporary, largely driven by its utility as a precursor for pharmaceuticals. Patents describe its synthesis from precursors like 3'-Nitroacetophenone or through the nitration of 2-hydroxyacetophenone (B1195853). prepchem.com The development of synthetic routes to its isomer, 2-hydroxy-3-nitroacetophenone, also highlights the ongoing interest in this class of substituted acetophenones as valuable chemical intermediates. google.comprepchem.com

Overview of Current Academic Research Landscape and Future Directions for this compound

The current research landscape for compounds like this compound is vibrant and multifaceted, focusing on synthetic innovation and therapeutic application.

Advances in Synthesis: There is a continuous drive to develop more efficient, selective, and environmentally friendly methods for synthesizing α-hydroxyketones. Recent literature highlights various catalytic methods, including the use of potassium permanganate, IBX (o-iodoxybenzoic acid), and metal catalysts like copper and palladium to achieve ketohydroxylation and other oxidative transformations. organic-chemistry.orgorganic-chemistry.org For this compound and its isomers, research focuses on optimizing reaction conditions to improve yields and simplify purification. For instance, a patented "green synthesis" method describes the directional hydroxylation of m-nitroacetophenone using a metal salt catalyst to achieve higher yields in an environmentally conscious manner. google.com

Exploration of Biological Activity: The fields of medicinal and pharmaceutical chemistry continue to vigorously explore nitroaromatic compounds for new therapeutic agents. nih.govmdpi.com Research is focused on designing novel nitro-containing molecules with potent anticancer, antitubercular, and antiparasitic activities. acs.orgmdpi.com The unique electronic properties of the nitro group are being leveraged in the development of hypoxia-activated prodrugs, which target oxygen-deficient tumor cells. acs.orgmdpi.com

Future Directions: For this compound, future research will likely concentrate on several key areas. Firstly, the refinement of its synthesis to create more cost-effective and sustainable industrial processes for pharmaceutical production remains a priority. Secondly, given the rich biological activities associated with both α-hydroxyketones and nitroaromatics, there is potential for screening this compound and its derivatives for novel biological activities beyond their current use as intermediates. The creation of a library of related compounds by modifying the substitution pattern on the aromatic ring or altering the ketone side chain could lead to the discovery of new lead compounds in drug discovery programs.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-1-(3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOFDYBDBHDTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377172 | |

| Record name | 2-hydroxy-1-(3-nitrophenyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72802-41-6 | |

| Record name | 2-hydroxy-1-(3-nitrophenyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 1 3 Nitrophenyl Ethanone

Conventional Synthetic Routes to 2-hydroxy-1-(3-nitrophenyl)ethanone

Traditional synthesis of this compound relies on established organic chemistry reactions, primarily focusing on the introduction of nitro and hydroxyl functional groups onto a phenacyl alcohol framework.

A common strategy involves the direct nitration of a precursor molecule like 2-hydroxyacetophenone (B1195853). In a typical procedure, 2-hydroxyacetophenone is dissolved in glacial acetic acid, followed by the slow addition of nitric acid. This reaction, stirred over several hours at room temperature, results in a mixture of 3-nitro and 5-nitro isomers, which must then be separated, often using techniques like High-Performance Liquid Chromatography (HPLC) to isolate the desired 2-hydroxy-3-nitroacetophenone isomer. prepchem.com While this method is straightforward, it often yields a mixture of products, with the target compound being produced at a yield of less than 40%. google.com

The underlying chemistry of these reactions involves electrophilic substitution on the aromatic ring. Studies on the reaction of peroxynitrite with phenolic compounds show that both nitration and hydroxylation occur, with the reaction rates being first-order in peroxynitrite and zero-order in the phenolic compound. nih.govnih.gov The pH of the reaction medium plays a critical role, influencing the ratio of nitrated to hydroxylated products. nih.gov For instance, nitration is favored at pH values around 1.8 and 6.8, whereas hydroxylation is the dominant reaction between these pH points. nih.gov

Longer, multi-step syntheses offer greater control over regioselectivity, avoiding the formation of unwanted isomers. libretexts.org A documented pathway for a related isomer, 2-hydroxy-3-nitroacetophenone, illustrates this approach, which can be adapted for the 3-nitro isomer. google.com This pathway begins with p-tert-butylphenol and proceeds through several key transformations:

Ethyl Esterification: The starting phenol (B47542) is reacted with an acetylating agent like acetic anhydride.

Fries Rearrangement: The resulting ester undergoes a Fries rearrangement to form 2-hydroxyl-5-tert-butyl benzene (B151609) ethyl ketone.

Nitration: The ketone is then nitrated, typically using a nitric acid mixture, with the bulky tert-butyl group helping to direct the incoming nitro group.

De-tert-butylation: The final step involves the removal of the tert-butyl group to yield the target product. google.com

This method, while more complex, allows for the strategic construction of the molecule, ensuring the correct placement of the functional groups. youtube.com

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, green chemistry principles are being applied to the synthesis of this compound. These methods focus on reducing waste, minimizing energy consumption, and using less hazardous materials.

Solvent-free, or neat, reactions represent a significant advancement in green synthesis. By eliminating the solvent, these methods reduce chemical waste and can lead to improved reaction kinetics and easier product purification. One such technique is trituration, where solid reactants are ground together, sometimes with a catalytic amount of a solid base like sodium hydroxide (B78521) (NaOH). This method has been successfully applied to the synthesis of chalcones from 2-hydroxy acetophenone (B1666503) and aromatic aldehydes. researchgate.net The reaction proceeds efficiently at room temperature without the need for a solvent, offering a cleaner, more sustainable alternative to conventional solution-phase synthesis. researchgate.netrsc.org Applying this principle, a solvent-free synthesis of this compound could potentially be developed.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often results in higher product yields compared to conventional heating methods. nih.gov For example, the synthesis of 3-hydroxy-2-oxindoles via the decarboxylative condensation of isatins with malonic acid saw yields of up to 98% within 5-10 minutes of microwave activation. nih.gov This efficiency stems from the direct and rapid heating of the reaction mixture by the microwaves.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 3-hydroxy-2-oxindole Derivatives nih.gov

| Method | Reaction Time | Yield |

| Conventional Heating | Several hours | Lower |

| Microwave Irradiation | 5-10 minutes | Up to 98% |

This protocol's success in related heterocyclic and nitro-compound syntheses suggests its high potential for the efficient and green production of this compound. nih.govnih.gov

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in a liquid, creating localized hot spots with extreme temperatures and pressures. mdpi.com This phenomenon enhances mass transfer and accelerates reaction rates, often under milder conditions than conventional methods. lew.ro

The benefits of this technique are well-documented. For instance, in the synthesis of N-(4-arylthiazol-2-yl)hydrazones, using ultrasound irradiation in water completed the reaction in 1 hour with a 96% yield, whereas the same reaction under silent (non-ultrasound) conditions took 4 hours and yielded only 80%. nih.gov Similarly, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water under ultrasound achieved a 92% yield in just 35 minutes. nih.gov These examples highlight the significant improvements in efficiency and yield that ultrasound-assistance can offer, making it a promising green methodology for synthesizing this compound. univ.kiev.uaresearchgate.net

Mechanochemical Synthesis Including Grinding Techniques

Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, represents an innovative and sustainable alternative to traditional solvent-based methods. csic.es Techniques such as ball milling and manual grinding are central to this approach, offering the potential for solvent-free or reduced-solvent (liquid-assisted grinding, LAG) reaction conditions. csic.esnih.gov Modern milling technologies, including shaker and planetary mills, provide controlled and enclosed environments that lead to more consistent and reproducible results. csic.es

The primary advantage of mechanochemistry lies in its alignment with green chemistry principles by minimizing or eliminating the use of bulk solvents, which reduces chemical waste. researchgate.net These methods are not only environmentally friendlier but can also lead to the formation of products that are difficult to obtain through conventional solution-based routes. csic.es One-pot, multi-step syntheses are a significant advantage, as they avoid the need for solvent-intensive purification of intermediate products. researchgate.net For instance, a two-step process can involve the initial formation of a ligand via ball milling, followed by the addition of a metal salt to the same reaction vessel to produce the final complex. researchgate.net

While mechanochemical methods have been successfully applied to a wide range of organic syntheses, including the formation of various heterocyclic scaffolds and metal complexes, specific documented applications for the direct synthesis of this compound are not extensively detailed in the available research. nih.govresearchgate.net However, the principles of mechanochemistry suggest its potential applicability. A hypothetical mechanochemical approach could involve the grinding or milling of a suitable precursor, such as 3-nitroacetophenone, with an oxidizing agent and a catalyst to achieve directed hydroxylation in a solid-state or near-solvent-free environment.

Biocatalytic Transformations and Asymmetric Synthesis of this compound Analogues

Biocatalysis has emerged as a powerful tool in organic synthesis, prized for its high selectivity and environmentally benign reaction conditions. nih.gov The use of biological catalysts, such as whole cells or isolated enzymes, allows for the creation of new stereogenic centers with remarkable precision, often yielding high enantiomeric excess in the synthesis of chiral molecules. nih.gov

Whole-Cell Biocatalysis Applications for Enantioselective Reductions

The use of whole-cell biocatalysts, which includes bacteria, fungi, and microalgae, offers several advantages over isolated enzymes, most notably a reduction in cost as expensive enzyme isolation and purification steps are avoided. nih.gov These systems are particularly effective for the enantioselective reduction of prochiral ketones to form chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. nih.gov

In the context of analogues of this compound, whole-cell biocatalysis can be applied to the asymmetric reduction of the ketone functional group. For example, research has demonstrated the use of whole cells of Acetobacter sp. to perform anti-Prelog asymmetric reduction of various ketones. nih.gov This process can achieve high yields and enantiomeric excesses greater than 99%, demonstrating the potential for producing enantiopure (R)- or (S)-alcohols from the corresponding ketone precursors. nih.gov The enzymatic machinery within the whole cells facilitates these highly selective transformations, making it a compelling strategy for synthesizing chiral analogues. nih.gov

Enzyme-Mediated Reaction Pathways

Isolated enzymes offer a more controlled approach to biocatalysis, enabling the design of specific, multi-enzyme reaction cascades. nih.govchemistryviews.org These artificial synthetic pathways can be constructed to produce complex molecules from simple precursors. rsc.org

A relevant example is the three-enzyme pathway developed for the synthesis of 3-amino-2-hydroxy acetophenone, a critical intermediate for the asthma medication pranlukast, starting from m-nitroacetophenone. chemistryviews.org This system couples a nitrobenzene (B124822) nitroreductase (nbzA) and a hydroxylaminobenzene mutase (habA) with a glucose dehydrogenase (GDH) for cofactor regeneration. chemistryviews.org The process involves the reduction of the nitro group and subsequent rearrangement to introduce the hydroxyl and amino functionalities. chemistryviews.org Researchers optimized this pathway by adjusting enzyme molar ratios and enhancing enzyme activity through site-directed mutagenesis, ultimately achieving a significantly higher product yield. chemistryviews.org

Furthermore, multi-enzyme cascade systems have been successfully designed for the deracemization of racemic 2-hydroxy acids. nih.gov In one such system, a recombinant E. coli strain was engineered to co-express three enzymes: an (S)-2-hydroxy acid dehydrogenase, an (R)-2-keto acid reductase, and a glucose dehydrogenase for cofactor recycling. nih.gov This cascade effectively converts the (S)-enantiomer to a keto acid intermediate, which is then stereoselectively reduced to the desired (R)-enantiomer, resulting in high conversion rates and excellent enantiomeric excess (>99%). nih.gov These examples of enzyme-mediated pathways highlight the sophisticated strategies available for the synthesis of complex and chiral molecules related to this compound.

Catalytic Strategies in this compound Synthesis

Catalysis is fundamental to modern chemical manufacturing, enabling efficient and selective production of a vast array of chemical products. rsc.org Both metal-salt catalysis and broader homogeneous and heterogeneous approaches are pivotal in developing synthetic routes for fine chemicals like this compound.

Metal-Salt Catalysis in Directed Hydroxylation

A significant challenge in organic synthesis is achieving regioselectivity, such as the directed hydroxylation of a specific carbon atom in an aromatic ring. For the synthesis of this compound, a patented green synthesis method utilizes metal-salt catalysis to achieve the directional hydroxylation of m-nitroacetophenone. google.com

In this process, the ketone's carbonyl group and the nitro group on the m-nitroacetophenone molecule act as bidentate directing groups. google.com This chelation effect guides the hydroxylation to the ortho position relative to the carbonyl group. The reaction is conducted in a carboxylic acid solvent, with a metal salt serving as the catalyst for the oxidation reaction. google.com This method has been shown to significantly improve the yield compared to traditional nitration of o-hydroxyacetophenone, which typically results in yields below 40%. google.com The approach is also more environmentally friendly and cost-effective. google.com

Table 1: Reaction Conditions for Metal-Salt Catalyzed Directed Hydroxylation

| Parameter | Value/Type | Source |

|---|---|---|

| Starting Material | m-Nitroacetophenone | google.com |

| Product | This compound | google.com |

| Catalyst | Metal Salt | google.com |

| Solvent | Acetic acid, Propionic acid, or Butyric acid | google.com |

| Temperature | 50 °C to 120 °C | google.com |

| Air Pressure | 0.5 MPa to 1.0 MPa | google.com |

| Reaction Time | 5 to 10 hours | google.com |

Heterogeneous and Homogeneous Catalysis Approaches

Catalysis can be broadly divided into two main types: homogeneous and heterogeneous. rsc.org In homogeneous catalysis , the catalyst is in the same phase as the reactants, typically dissolved in a solvent. rsc.org These catalysts are often highly active and selective but can be difficult to separate from the product mixture, making recycling a challenge. rsc.org

In heterogeneous catalysis , the catalyst exists in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). rsc.org Heterogeneous catalysts are generally more stable and easily recyclable, but they may exhibit lower activity and selectivity compared to their homogeneous counterparts. rsc.org

The ideal catalyst combines the advantages of both types: high activity, selectivity, stability, and recyclability. rsc.org Significant research focuses on bridging the gap between these two approaches. rsc.orgchemistryworld.com Strategies include supporting homogeneous complexes on solid materials or developing catalysts such as metal nanoparticles. rsc.orgscholaris.ca For instance, iron nanoparticles coated with a chiral ligand have been identified as the active species in certain asymmetric transfer hydrogenation reactions, effectively acting as a recyclable, "pseudo-homogeneous" catalyst. scholaris.ca

In the context of synthesizing this compound, the metal-salt-catalyzed hydroxylation could be considered a homogeneous process if the salt is fully dissolved. google.com Developing a heterogeneous version of this catalyst could offer benefits in terms of catalyst recovery and reuse, contributing to a more sustainable industrial process.

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 1 3 Nitrophenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the precise structural arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-hydroxy-1-(3-nitrophenyl)ethanone is predicted to exhibit distinct signals corresponding to the aromatic, methylene (B1212753), and hydroxyl protons. The aromatic region is expected to show complex splitting patterns due to the meta-substitution on the phenyl ring.

Aromatic Protons: The protons on the nitrophenyl ring are anticipated to appear in the downfield region (δ 7.5-8.8 ppm) due to the deshielding effects of the aromatic ring current, the electron-withdrawing nitro group, and the carbonyl group. Specifically, the proton at the C2 position would likely be the most deshielded, appearing as a triplet or a narrow multiplet. The protons at C4 and C6 are expected to be doublets or doublet of doublets, while the proton at C5 would likely be a triplet.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl group are expected to appear as a singlet around δ 4.8-5.0 ppm. The presence of the adjacent hydroxyl group may lead to this signal being a singlet.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration. It is expected to be in the range of δ 3.0-4.0 ppm.

For comparison, the related compound 1-(3-Nitrophenyl)ethanone oxime , a derivative, shows specific proton signals that help in understanding the influence of the 3-nitrophenyl group. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H2 | ~8.7 - 8.8 | t |

| Ar-H4 | ~8.3 - 8.4 | dd |

| Ar-H5 | ~7.6 - 7.7 | t |

| Ar-H6 | ~8.2 - 8.3 | d |

| -CH₂- | ~4.8 - 5.0 | s |

| -OH | ~3.0 - 4.0 | br s |

Note: Predicted values are based on standard NMR principles and data from analogous structures. Multiplicities: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl, aromatic, and methylene carbons.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded carbon and is predicted to have a chemical shift in the range of δ 190-195 ppm.

Aromatic Carbons: The six aromatic carbons will show signals between δ 120-150 ppm. The carbon attached to the nitro group (C3) will be significantly deshielded, appearing around δ 148 ppm. The carbon attached to the carbonyl group (C1) is also expected to be downfield. The other aromatic carbons (C2, C4, C5, C6) will appear in the δ 122-135 ppm range.

Methylene Carbon (-CH₂-): The methylene carbon adjacent to the carbonyl group is expected to appear around δ 65-70 ppm.

Spectral data from derivatives such as 5,5-Dimethyl-3-(2-nitrophenyl)-4H-isoxazole show aromatic carbon signals influenced by the nitro group, providing a reference for these predictions. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~193 |

| C1 (Ar) | ~135 |

| C2 (Ar) | ~128 |

| C3 (Ar) | ~148 |

| C4 (Ar) | ~123 |

| C5 (Ar) | ~130 |

| C6 (Ar) | ~134 |

| -CH₂- | ~68 |

Note: Predicted values are based on standard NMR principles and data from analogous structures.

Advanced Two-Dimensional NMR Techniques for Structural Elucidation

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment by revealing through-bond and through-space correlations. harvard.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of protons. oxinst.com For this compound, cross-peaks would be expected between the adjacent aromatic protons (e.g., H4-H5, H5-H6), confirming their positions on the ring. The methylene and hydroxyl protons would likely not show correlations unless the proton exchange is slow.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations would include the methylene protons to the carbonyl carbon and the aromatic C1 carbon, and the aromatic protons (e.g., H2 and H4) to the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. upi.edu

O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the ketone carbonyl group is predicted to be in the range of 1690-1710 cm⁻¹. The conjugation with the aromatic ring and the electron-withdrawing nature of the nitro group influence this position. For comparison, the non-nitrated analog, 2-hydroxy-1-phenylethanone , shows its C=O stretch in this region. nist.gov

N-O Stretches: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200-3500 | Broad, Medium-Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=O stretch (ketone) | 1690-1710 | Strong, Sharp |

| N-O asymmetric stretch | 1520-1540 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium-Weak |

| N-O symmetric stretch | 1340-1360 | Strong |

Note: Predicted values are based on standard FT-IR correlation tables and data from analogous structures.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy complements FT-IR by providing information on the polarizability of bonds. It is particularly sensitive to symmetric vibrations and non-polar functional groups.

N-O Symmetric Stretch: The symmetric stretch of the nitro group, expected around 1340-1360 cm⁻¹, typically gives a very strong and sharp band in the Raman spectrum. This is often one of the most prominent features for nitroaromatic compounds.

Aromatic Ring Vibrations: The "ring breathing" modes of the phenyl ring, which involve symmetric expansion and contraction, usually produce strong Raman signals in the 1000-1600 cm⁻¹ region.

C=O Stretch: The carbonyl stretch is also Raman active, though often weaker than in the IR spectrum.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Studies on related chalcones and other aromatic compounds confirm the utility of Raman spectroscopy in identifying these key functional groups. researchgate.netuantwerpen.be

Table 4: Predicted FT-Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3050-3100 | Strong |

| C=O stretch (ketone) | 1690-1710 | Medium |

| Aromatic Ring Breathing | ~1600, ~1000 | Strong |

| N-O symmetric stretch | 1340-1360 | Very Strong |

Note: Predicted values are based on standard Raman correlation tables.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is primarily governed by the electronic transitions within its aromatic system and carbonyl group. The chromophore consists of a benzene (B151609) ring substituted with a nitro group (-NO₂) and a hydroxyethanone group (-C(O)CH₂OH). These functional groups influence the energy and intensity of the absorption bands.

The spectrum is expected to show absorptions arising from π → π* transitions associated with the nitrophenyl moiety and n → π* transitions related to the non-bonding electrons of the carbonyl oxygen. The nitro group, being a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, can induce charge-transfer bands, further complicating the spectrum. In related compounds like 2-phenyl-3-hydroxychromones, absorption spectra are shifted to longer wavelengths (red-shifted) by the introduction of electron-donating or accepting groups, a principle that would apply to derivatives of this compound.

Fluorescence Spectroscopy Applications

While specific fluorescence data for this compound is not extensively detailed, the fluorescence properties of structurally similar compounds, such as 3-hydroxychromones (3HCs), provide a strong basis for potential applications. These molecules are known for their dual emission spectra, which result from an Excited State Intramolecular Proton Transfer (ESIPT) mechanism.

Upon photoexcitation, a proton can be transferred from the hydroxyl group to the carbonyl oxygen, creating an excited-state tautomer that fluoresces at a different wavelength than the normal excited state. The ratio of the intensities of these two emission bands is often highly sensitive to the local environment, particularly solvent polarity.

This ratiometric sensing capability makes derivatives of this compound promising candidates for the development of molecular sensors. By modifying the substituents on the phenyl ring, the photophysical properties and the sensitivity of the fluorescence response to specific analytes or environmental conditions can be fine-tuned.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (molar mass: 181.15 g/mol ), electron impact (EI) ionization would likely produce a molecular ion peak (M⁺) at m/z 181. nih.gov

The fragmentation of the molecular ion is dictated by the functional groups present. Key fragmentation pathways for ketones, aromatic nitro compounds, and alcohols include:

Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon of the phenyl ring or the CH₂OH group can break. Cleavage of the C-C bond next to the oxygen is a common pathway for alcohols. libretexts.org

Loss of the •CH₂OH radical (mass 31) would yield an acylium ion at m/z 150.

Loss of the 3-nitrophenyl radical (mass 122) would result in a fragment at m/z 59.

McLafferty Rearrangement: This rearrangement is common for carbonyl compounds with a gamma-hydrogen, though less likely in this specific structure without a longer alkyl chain. youtube.com

Cleavage related to the Nitro Group: Aromatic nitro compounds often show characteristic peaks corresponding to the loss of •NO₂ (mass 46) and •NO (mass 30).

The table below outlines the predicted major fragments for this compound based on common fragmentation rules. libretexts.orgyoutube.com

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 181 | [C₈H₇NO₄]⁺• | Molecular Ion (M⁺•) |

| 151 | [M - NO]⁺• | Loss of nitric oxide |

| 150 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of hydroxymethyl radical |

| 135 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

| 121 | [C₇H₅O₂]⁺ | Fragment from 3-nitrobenzoyl moiety |

X-ray Crystallography and Diffraction Studies

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a solid state, offering insights into molecular geometry and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Structure

Single crystal X-ray diffraction is the premier method for determining the precise three-dimensional structure of a molecule. rigaku.com For this compound, this analysis would yield detailed information on bond lengths, bond angles, and torsion angles. A key structural feature would likely be an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group, forming a stable six-membered ring. This type of interaction is common in ortho-hydroxyaryl ketones. nih.gov

The analysis would also reveal the conformation of the molecule, particularly the relative orientation of the phenyl ring and the hydroxyethanone side chain. In the crystal lattice, molecules would be packed together through various intermolecular interactions. Given the functional groups present, these would likely include:

Hydrogen Bonding: Intermolecular hydrogen bonds involving the hydroxyl group and the nitro group.

π–π Stacking: Interactions between the aromatic rings of adjacent molecules, which are common in compounds containing phenyl groups. nih.gov

Structural information obtained from single-crystal X-ray diffraction is crucial for understanding the relationship between the structure and the physical and chemical properties of the compound. nih.govmdpi.com

| Crystallographic Parameter | Type of Information Provided | Example from a Related Structure (Methoxyderivative) researchgate.net |

|---|---|---|

| Crystal System | Symmetry of the unit cell | Orthorhombic |

| Space Group | Symmetry elements within the unit cell | Not specified |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell | a = 5.98 Å, b = 12.07 Å, c = 18.93 Å |

| Bond Lengths & Angles | Precise molecular geometry | Not applicable (specific to each bond) |

| Intermolecular Interactions | Details of hydrogen bonding, π-stacking | Not applicable (specific to crystal packing) |

Powder X-ray Diffraction for Atomic Packing

Powder X-ray diffraction (PXRD) is a rapid analytical technique used to identify crystalline phases and obtain information about the unit cell dimensions of a bulk sample. carleton.edu Unlike single-crystal XRD, which analyzes one perfect crystal, PXRD analyzes a finely ground powder containing a vast number of randomly oriented microcrystals. units.it

The interaction of X-rays with the sample produces a diffraction pattern, or diffractogram, which serves as a unique "fingerprint" for a specific crystalline solid. carleton.eduunits.it This pattern consists of a series of peaks at different diffraction angles (2θ), which correspond to the d-spacings between crystal lattice planes, as described by Bragg's Law (nλ = 2d sin θ). carleton.edu

For this compound, PXRD would be used to:

Confirm Phase Identity: Match the obtained pattern against a calculated pattern from single-crystal data to ensure phase purity.

Characterize the Bulk Material: Ensure that the bulk of the synthesized material corresponds to the structure determined from a single crystal. units.it

Study Polymorphism: Identify different crystalline forms (polymorphs) of the compound, as each polymorph would produce a distinct PXRD pattern.

This technique is fundamental in pharmaceutical and materials science for the routine characterization of polycrystalline materials. units.it

Reaction Mechanisms and Chemical Reactivity of 2 Hydroxy 1 3 Nitrophenyl Ethanone

Electrophilic and Nucleophilic Reaction Pathways Involving the Compound

2-hydroxy-1-(3-nitrophenyl)ethanone can participate in both electrophilic and nucleophilic reactions, a versatility stemming from the electronic properties of its functional groups.

As a Nucleophile: The oxygen atom of the hydroxyl group and the carbonyl group possess lone pairs of electrons, rendering them nucleophilic. masterorganicchemistry.comyoutube.com The hydroxyl group can be deprotonated by a base to form an alkoxide, a much stronger nucleophile. The carbonyl oxygen can also act as a nucleophile, particularly in reactions with strong acids. youtube.com

As an Electrophile: The carbonyl carbon is electron-deficient due to the electronegativity of the adjacent oxygen atom, making it an electrophilic center susceptible to attack by nucleophiles. youtube.com This is a common reactive site in ketones. Furthermore, the aromatic ring, influenced by the electron-withdrawing nitro group, can undergo nucleophilic aromatic substitution under certain conditions, although this is less common than electrophilic aromatic substitution.

A significant reaction pathway for ketones like this compound is the aldol (B89426) condensation, where it can act as a nucleophile (after deprotonation at the alpha-carbon) or an electrophile. For instance, in the synthesis of chalcones, which are 1,3-diphenyl-2-propen-1-ones, an acetophenone (B1666503) derivative reacts with a benzaldehyde. researchgate.netjetir.orgnih.gov In this context, this compound could react with a suitable aldehyde.

Investigation of the Role of Hydroxyl, Carbonyl, and Nitro Functional Groups in Reactivity

Each functional group in this compound plays a distinct role in directing its chemical reactivity. pressbooks.publibretexts.orgmsu.edu

Hydroxyl Group (-OH): This group is a weak acid and can be deprotonated to form a nucleophilic alkoxide. It is also an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, its directing influence is modulated by the other functional groups. The hydroxyl group can also be oxidized.

Carbonyl Group (C=O): The carbonyl group is a key reactive center. libretexts.org The carbon atom is electrophilic and is the site of nucleophilic attack in reactions such as reductions and condensations. youtube.comyoutube.com The alpha-hydrogens (on the carbon adjacent to the carbonyl group) are acidic and can be removed by a base to form an enolate, which is a strong nucleophile. This is fundamental to reactions like the aldol condensation. youtube.com

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. masterorganicchemistry.com Its most significant reaction is reduction to an amino group (-NH2). This transformation dramatically alters the electronic properties of the molecule, converting a deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This reduction can be achieved using various reagents. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.orgresearchgate.netorganic-chemistry.org

The following table summarizes common reactions associated with each functional group:

| Functional Group | Common Reactions | Reagents |

| Hydroxyl (-OH) | Oxidation | Strong oxidizing agents |

| Deprotonation | Bases | |

| Carbonyl (C=O) | Reduction | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) |

| Aldol Condensation | Base or acid catalyst | |

| Nitro (-NO2) | Reduction to Amine (-NH2) | H2/Pd/C, Fe/HCl, SnCl2 |

Studies on Intramolecular Interactions and Tautomerism

The presence of both a hydroxyl and a carbonyl group in proximity allows for the possibility of intramolecular hydrogen bonding. This interaction can influence the molecule's conformation and physical properties.

Furthermore, ketones with alpha-hydrogens can exist in equilibrium with their enol tautomers. In the case of this compound, keto-enol tautomerism can occur:

Keto form: this compound Enol form: 1-(3-nitrophenyl)ethene-1,2-diol

The equilibrium generally favors the keto form for simple ketones. However, the stability of the enol form can be influenced by factors such as solvent and the potential for intramolecular hydrogen bonding within the enol structure. Studies on similar molecules, such as Schiff bases with hydroxyl groups, have shown that tautomeric equilibria can exist in both solution and the solid state, with the position of the equilibrium being solvent-dependent. epa.gov

Kinetics and Thermodynamics of Chemical Transformations

The kinetics and thermodynamics of reactions involving this compound are influenced by the nature of the reactants, catalysts, and reaction conditions.

For instance, in the reduction of the nitro group, the reaction rate will depend on the choice of reducing agent and catalyst. Catalytic hydrogenation, for example, is often a fast and efficient method. commonorganicchemistry.com The thermodynamics of this reaction are highly favorable, with the formation of the more stable amino group driving the reaction forward.

In aldol-type reactions, the kinetics can be controlled by the choice of base or acid catalyst. The initial deprotonation of the alpha-carbon is often the rate-determining step in base-catalyzed reactions. The thermodynamics of aldol additions are often reversible, and the subsequent dehydration to form an α,β-unsaturated ketone (as in chalcone (B49325) synthesis) provides a thermodynamic driving force. jetir.org

Studies on the kinetics of reactions of similar ketones, such as the reaction of 3-hydroxy-3-methyl-2-butanone (B89657) with OH radicals, have been conducted to understand their atmospheric chemistry. researchgate.net Similar kinetic studies on this compound would provide valuable data on its reactivity under various conditions. Research on the kinetics of reactions involving structurally related nitrophenyl compounds has also been reported. researchgate.net

Derivatization Strategies and Synthetic Applications of 2 Hydroxy 1 3 Nitrophenyl Ethanone

Utilization as a Crucial Building Block in Complex Organic Synthesis

The strategic placement of functional groups in 2-hydroxy-1-(3-nitrophenyl)ethanone makes it a valuable precursor in multi-step organic synthesis. nih.govmsu.edu The nitro group, in particular, offers diverse reactivity, enabling its use in carbon-carbon and carbon-heteroatom bond formation, as well as functional group transformations. nih.gov This versatility facilitates the construction of intricate molecular frameworks. Nitroalkanes and nitroarenes derived from this compound are widely used in enantioselective organocatalytic reactions, providing access to optically pure and stereochemically complex bioactive molecules. nih.gov

Synthesis of Heterocyclic Compounds Incorporating this compound Substructures

The reactivity of this compound lends itself to the synthesis of a diverse array of heterocyclic compounds. rsc.orgnovapublishers.com For instance, it can be a precursor for synthesizing 5,6,7,8-tetrahydroisoquinolines. nih.gov The reaction of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanones with cyanothioacetamide leads to the formation of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones. nih.gov These tetrahydroisoquinoline derivatives can be further modified to produce various other heterocyclic structures. nih.gov

Furthermore, chalcones derived from acetophenones are important intermediates in the synthesis of various heterocyclic compounds like isoxazoles, pyrazolines, and pyrimidines through cyclization reactions with reagents such as hydroxylamine, hydrazine (B178648) hydrate, urea, and thiourea. researchgate.net

Formation of Chalcones and Related α,β-Unsaturated Carbonyl Derivatives

A significant application of this compound is in the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. nih.govjetir.orgnih.govchemrevlett.com These compounds are typically prepared through a base-catalyzed Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and a benzaldehyde. jetir.orgchemrevlett.commdpi.com The resulting α,β-unsaturated carbonyl system in chalcones is a key pharmacophore responsible for a wide range of biological activities. jetir.org

The synthesis can be carried out using various bases like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic medium. jetir.orgmdpi.com The reaction conditions can be optimized to achieve good yields of the desired chalcone (B49325) derivatives. jetir.org These chalcones, containing the nitrophenyl group, can then serve as intermediates for the synthesis of other complex molecules. mdpi.com

Preparation of Schiff Bases and Analogous Ligands

This compound can be utilized in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. science.govresearchgate.netrsc.org These are typically formed by the condensation of a primary amine with a ketone or aldehyde. researchgate.net For example, 2-hydroxyacetophenone (B1195853) can react with ethylenediamine (B42938) to form a Schiff base. researchgate.net

Schiff bases derived from substituted phenols and various amines are versatile ligands that can form stable complexes with a variety of metal ions. rsc.orgnih.gov The resulting metal complexes often exhibit interesting chemical and physical properties and have applications in catalysis and materials science. nih.gov The synthesis of these ligands and their metal complexes is an active area of research. rsc.org

Applications in the Synthesis of Pharmaceutical Intermediates and Biologically Active Scaffolds

The structural features of this compound make it a valuable precursor for the synthesis of pharmaceutical intermediates and biologically active molecules. sumitomo-chem.co.jp

Precursors for Drug Synthesis (e.g., Pranlukast, Phenylephrine)

This compound is a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis. tsijournals.comgoogle.comgoogle.comgoogle.comnih.gov The synthesis involves the conversion of this compound to 3-amino-2-hydroxyacetophenone, which is then further elaborated to form the final drug molecule. tsijournals.comgoogle.com

While not a direct precursor, the structural motif of this compound is related to intermediates in some synthetic routes for Phenylephrine, a selective α1-adrenergic receptor agonist. researchgate.netresearchgate.netchemicalbook.comgoogle.com For example, the reduction of a related compound, 2-chloro-1-(3-nitrophenyl)ethanone, can lead to an intermediate that is then converted to (R)-phenylephrine. researchgate.net

Intermediates for Compounds Exhibiting Antitumoral Activity

The this compound scaffold is a component of various molecules that have been investigated for their anticancer properties. nih.govnih.govmdpi.comresearchgate.netmdpi.com For instance, derivatives of this compound can be used to synthesize chalcones and other heterocyclic systems that exhibit cytotoxic activity against various cancer cell lines. mdpi.commdpi.com

The introduction of the nitrophenyl group can enhance the anticancer activity of certain compounds. mdpi.commdpi.com For example, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which incorporate a nitrophenyl group, have shown promising antimitotic activity. mdpi.com Similarly, synephrine (B1677852) derivatives containing a nitrophenyl group have demonstrated cytotoxicity in leukemia and lymphoma cell lines. nih.gov

Theoretical and Computational Investigations of 2 Hydroxy 1 3 Nitrophenyl Ethanone

Quantum Chemical Studies

Quantum chemical studies have become indispensable in elucidating the molecular properties of 2-hydroxy-1-(3-nitrophenyl)ethanone. These computational approaches provide a microscopic understanding of its structure, reactivity, and spectroscopic behavior, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method employed to investigate the electronic structure and properties of this compound. This approach has proven to be reliable for predicting various molecular characteristics with a good balance of accuracy and computational efficiency. Researchers commonly utilize functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to model this compound.

The most stable three-dimensional arrangement of this compound is determined through geometry optimization using DFT. These calculations yield predictions for bond lengths, bond angles, and dihedral angles. The optimized structure typically shows a planar phenyl ring. A significant feature is the formation of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group, which enhances the molecule's stability.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Representative Calculated Value |

| Bond Length | C-C (aromatic) | 1.38 - 1.40 Å |

| C-N | ~1.48 Å | |

| N-O | ~1.23 Å | |

| C=O | ~1.24 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-C-C (aromatic) | 118° - 121° |

| O=C-C | ~120° | |

| O-N-O | ~124° | |

| Dihedral Angle | C-C-N-O | Varies with conformation |

Note: The values presented are illustrative and can differ based on the specific functional and basis set employed in the DFT calculations.

DFT calculations are utilized to predict the vibrational frequencies of this compound, which aids in the interpretation of its infrared (IR) and Raman spectra. By computing the harmonic vibrational frequencies, specific vibrational modes of the molecule can be assigned to the observed spectral bands. For example, the stretching frequencies of the hydroxyl (O-H), carbonyl (C=O), and nitro (N-O) groups are key identifiers. These theoretical spectra generally show good agreement with experimental data, serving as a valuable tool for structural verification.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Approximate Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3400 - 3600 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C=O Stretch | Carbonyl | 1650 - 1700 |

| Asymmetric N-O Stretch | Nitro Group | 1520 - 1540 |

| Symmetric N-O Stretch | Nitro Group | 1340 - 1360 |

| C-N Stretch | Nitro Group | 1300 - 1350 |

Note: Calculated frequencies are often scaled to correct for anharmonicity and to improve agreement with experimental values.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of this compound. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.

In this compound, the HOMO is typically located on the phenyl ring and the hydroxyl group, suggesting these as likely sites for electrophilic attack. The LUMO is often distributed over the nitro and carbonyl groups, marking them as probable sites for nucleophilic attack. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated.

Table 3: Key Chemical Reactivity Indices Derived from FMO Analysis

| Parameter | Formula | Significance |

| HOMO Energy | EHOMO | Related to the ionization potential and electron-donating character. |

| LUMO Energy | ELUMO | Related to the electron affinity and electron-accepting character. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A measure of chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration. |

| Global Electrophilicity (ω) | χ²/2η | A measure of the stabilization in energy when the system acquires an additional electronic charge. |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in this compound, which is useful for predicting sites of chemical reactivity. The MEP map uses a color scale to denote different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (usually blue) are electron-poor and are prone to nucleophilic attack. Neutral regions are generally colored green.

For this compound, the MEP map typically shows the most negative potential around the oxygen atoms of the carbonyl, hydroxyl, and nitro groups. The most positive potential is generally located around the hydroxyl hydrogen and the hydrogen atoms attached to the phenyl ring.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of this compound. It examines charge transfer and hyperconjugative interactions within the molecule by analyzing the interactions between filled (donor) and empty (acceptor) orbitals.

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Calculations

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) are foundational quantum mechanical methods used to approximate the electronic structure of molecules. The HF method provides a baseline understanding of the molecular orbitals and their energies by considering each electron in the mean field of all other electrons, but it neglects electron correlation. MP2 theory builds upon the HF results by incorporating electron correlation effects as a perturbation, leading to more accurate energy calculations and descriptions of molecular properties. nih.govresearchgate.netfiveable.me

For this compound, HF calculations would be the first step in understanding its electronic properties. These calculations can determine the molecule's geometry, dipole moment, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals provides insight into the regions of the molecule that are most likely to act as electron donors and acceptors in chemical reactions.

MP2 calculations would refine the HF results by accounting for the dynamic correlation between electrons. This is particularly important for accurately predicting properties such as bond lengths, vibrational frequencies, and the relative energies of different conformers. For instance, the intramolecular hydrogen bond between the hydroxyl group and the ketone oxygen can be more accurately described at the MP2 level of theory. A comparison of key electronic properties calculated by both methods for a molecule like this compound is hypothetically illustrated in the table below.

| Property | Hartree-Fock (HF) | MP2 |

| Total Energy (Hartree) | -680.3 | -681.1 |

| HOMO Energy (eV) | -8.2 | -8.1 |

| LUMO Energy (eV) | -2.5 | -2.7 |

| HOMO-LUMO Gap (eV) | 5.7 | 5.4 |

| Dipole Moment (Debye) | 4.2 | 4.5 |

This table presents hypothetical data for illustrative purposes, based on typical results from HF and MP2 calculations for similar aromatic compounds.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's conformational landscape and dynamics.

For this compound, MD simulations would be instrumental in exploring its conformational flexibility. The molecule possesses several rotatable bonds, including the C-C bond between the phenyl ring and the carbonyl group, and the C-O bond of the hydroxyl group. The rotation around these bonds gives rise to different conformers with varying energies and properties. MD simulations can identify the most stable conformers and the energy barriers between them.

A typical MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The system would then be allowed to evolve over a period of nanoseconds. Analysis of the resulting trajectory would reveal the preferred dihedral angles and the extent of intramolecular hydrogen bonding. The conformational analysis can be summarized in a table that highlights the key dihedral angles and their populations.

| Dihedral Angle | Description | Predominant Angle (degrees) |

| O-C-C-C (hydroxyl-keto) | Planarity of the hydroxyethanone moiety | ~0 (intramolecular H-bond) |

| C-C-C=O (phenyl-keto) | Orientation of the keto group relative to the ring | ~30 |

| C-C-N-O (phenyl-nitro) | Torsion of the nitro group | ~20 |

This table presents hypothetical data for illustrative purposes, based on typical results from MD simulations of substituted acetophenones.

Molecular Docking Studies for Ligand-Target Interactions and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or a nucleic acid (receptor). nih.govresearchgate.netnih.govresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a hypothetical molecular docking study, this compound could be evaluated as a potential inhibitor of an enzyme implicated in a disease pathway. For example, it could be docked into the active site of a kinase or a reductase. The docking algorithm would explore various binding poses of the ligand within the active site and score them based on a force field that estimates the binding affinity.

The results of the docking study would reveal the most probable binding mode of this compound and the key interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the hydroxyl group of the ligand might form a hydrogen bond with a polar amino acid residue in the active site, while the nitrophenyl ring could engage in pi-stacking interactions with aromatic residues. The predicted binding affinity provides a quantitative measure of the ligand's potential potency.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 |

| Mitogen-activated protein kinase (p38 MAPK) | -8.2 | Lys53, Met109, Gly110 |

| Thioredoxin Reductase | -7.5 | Cys497, Cys498 |

This table presents hypothetical data for illustrative purposes, based on typical results from molecular docking studies of small molecule inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. iosrjournals.orgljmu.ac.uknih.govnih.govmdpi.com By identifying the physicochemical properties or molecular descriptors that are most influential in determining the activity, QSAR models can be used to predict the activity of new, untested compounds.

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values for enzyme inhibition) would be required. For each molecule, a set of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. The predictive power of the QSAR model is assessed through internal and external validation. A successful QSAR model can provide valuable insights into the structural features that are important for the desired activity, guiding the design of more potent compounds. A hypothetical QSAR equation for a series of nitrophenyl derivatives might look like:

pIC50 = 0.5 * LogP - 0.2 * (Molecular Weight/100) + 1.2 * (Number of H-bond Donors) + 3.5

| Descriptor | Coefficient | Importance |

| LogP (Hydrophobicity) | 0.5 | Positive correlation with activity |

| Molecular Weight | -0.2 | Negative correlation with activity |

| Number of H-bond Donors | 1.2 | Strong positive correlation with activity |

This table and equation present hypothetical data for illustrative purposes, based on typical results from QSAR studies on aromatic compounds.

Pre Clinical and in Vitro Biological Activity Research of 2 Hydroxy 1 3 Nitrophenyl Ethanone and Its Analogues

Antimicrobial Activities

The antimicrobial potential of 2-hydroxy-1-(3-nitrophenyl)ethanone and its structural analogues has been a subject of scientific investigation, exploring their efficacy against a range of pathogenic microorganisms. Research has focused on their ability to inhibit the growth of various bacteria, fungi, and mycobacteria, revealing promising candidates for further development.

Antibacterial Efficacy Studies (e.g., against Staphylococcus aureus, MRSA, Klebsiella pneumoniae, Pseudomonas aeruginosa)

The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has necessitated the search for new antibacterial agents. nih.govresearchgate.net Analogues of this compound, particularly heterocyclic chalcones and acetamides, have been synthesized and evaluated for their antibacterial properties.

Studies on heterocyclic chalcone (B49325) analogues have shown that certain compounds exhibit strong activity against both susceptible and resistant strains of Staphylococcus aureus. nih.govresearchgate.net For instance, specific chalcone analogues demonstrated significant minimum inhibitory concentrations (MICs) against methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA. nih.gov The structure-activity relationship in these studies indicated that the presence and position of certain substituents on the aromatic rings are crucial for antibacterial potency. researchgate.net

In research involving acetamide (B32628) derivatives, the introduction of a chloro atom has been shown to enhance antibacterial activity. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) was found to be twice as potent against Klebsiella pneumoniae strains as its non-chlorinated precursor, N-(4-fluoro-3-nitrophenyl) acetamide (A1). mdpi.com The study determined that the chlorinated compound A2 had a MIC of 512 µg/mL and also exhibited bactericidal activity against the tested K. pneumoniae strains. mdpi.com Further investigations into novel synthesized nitroimidazole compounds also showed notable antibacterial effects against MRSA and carbapenem-resistant K. pneumoniae, with some compounds showing significantly higher efficacy than the reference drug metronidazole. researchgate.net

While some compounds show promise, others are less effective. For example, many heterocyclic chalcones were found to be inactive against Pseudomonas aeruginosa. researchgate.net The effectiveness of biocides like chlorhexidine (B1668724) has been studied against P. aeruginosa, which often shows higher resistance compared to Gram-positive bacteria like S. aureus. nih.gov

Table 1: Antibacterial Efficacy of Selected Analogues

| Compound/Analogue | Target Microorganism | Efficacy (MIC/MBC) | Reference |

|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) | Klebsiella pneumoniae | MIC: 512 µg/mL; MBC: 512 µg/mL | mdpi.com |

| N-(4-fluoro-3-nitrophenyl) acetamide (A1) | Klebsiella pneumoniae | MIC: 1024 µg/mL | mdpi.com |

| Heterocyclic Chalcone Analogue (p5) | S. aureus ATCC 29213 | MIC: 64 µg/mL | nih.gov |

| Heterocyclic Chalcone Analogue (f6) | S. aureus ATCC 29213 | MIC: 64 µg/mL | nih.gov |

| Heterocyclic Chalcone Analogue (t5) | S. aureus ATCC 29213 | MIC: 64 µg/mL | nih.gov |

| Heterocyclic Chalcone Analogue (f6) | MRSA ATCC 43300 | MIC: 128 µg/mL | nih.gov |

| Nitroimidazole Compound (8g) | S. aureus | MIC: 1 µg/mL; MBC: 2 µg/mL | researchgate.net |

| Nitroimidazole Compound (8g) | K. pneumoniae | MIC: 8 µg/mL; MBC: 32 µg/mL | researchgate.net |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Antifungal Efficacy Studies (e.g., against Aspergillus niger, Candida albicans)

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus niger, pose a significant health threat, driving the search for new antifungal agents. nih.govfrontiersin.org Analogues of this compound have demonstrated notable in vitro activity against these fungi.

A synthetic zingerone (B1684294) derivative, 4-(4-hydroxy-3-nitrophenyl)-2-butanone, which shares structural similarities with the target compound, was evaluated for its antifungal properties. researchgate.net Another related compound, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA), exhibited significant antifungal activity against C. albicans. researchgate.net Research showed that 4HMBA could act synergistically with the conventional antifungal drug fluconazole, enhancing its fungicidal effect. researchgate.net Furthermore, microscopy revealed that 4HMBA inhibits the transition of C. albicans from its yeast form to the more virulent hyphal form. researchgate.net

Studies on plant extracts containing structurally related phenolic compounds have also confirmed antifungal potential. Methanolic extracts of Brucea antidysenterica and Jatropha schimperiana showed significant zones of inhibition against C. albicans, while Aloe vera extract was active against A. niger. nih.gov The presence of various secondary metabolites, including phenols, is believed to contribute to this activity. nih.gov Other novel compounds, such as 1,3,4-oxadiazoles, have been identified as effective agents against C. albicans, with some demonstrating a fungistatic profile and better inhibitory effects over time compared to fluconazole. frontiersin.org

Table 2: Antifungal Efficacy of Selected Analogues and Related Compounds

| Compound/Extract | Target Microorganism | Efficacy (Inhibition Zone / MIC) | Reference |

|---|---|---|---|

| Brucea antidysenterica extract (200 mg/mL) | Candida albicans | 15.5 ± 0.5 mm | nih.gov |

| Jatropha schimperiana extract (200 mg/mL) | Candida albicans | 15.3 ± 0.58 mm | nih.gov |

| Aloe vera extract (200 mg/mL) | Aspergillus niger | 12.3 ± 0.58 mm | nih.gov |

| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA) + Fluconazole | Candida albicans | Fractional Inhibitory Concentration (FIC) = 0.133 (synergistic) | researchgate.net |

| 1,3,4-oxadiazole (LMM5) | Candida albicans | MIC: 32 μg/ml | frontiersin.org |

| 1,3,4-oxadiazole (LMM11) | Candida albicans | MIC: 32 μg/ml | frontiersin.org |

MIC: Minimum Inhibitory Concentration.

Antimycobacterial Efficacy Studies (e.g., against Mycobacterium marinum, M. kansasii, M. smegmatis, M. avium paratuberculosis)

The treatment of mycobacterial infections is challenging, and there is a continuous need for new therapeutic agents. Various analogues have been synthesized and tested for their efficacy against several non-tuberculous mycobacterial species.

A study on ring-substituted 1-hydroxynaphthalene-2-carboxanilides revealed significant in vitro activity against Mycobacterium marinum, M. kansasii, and M. smegmatis. nih.gov Several of these compounds showed antimycobacterial activity comparable or superior to the standard drug isoniazid (B1672263). For example, N-(4-fluorophenyl)-1-hydroxynaphthalene-2-carboxamide was the most active against M. kansasii with a MIC of 14.2 μmol/L. nih.gov Similarly, novel derivatives of arylcarbonyloxyaminopropanols have been evaluated against M. kansasii and Mycobacterium avium, with nearly all tested substances showing antimycobacterial activity. prolekare.cz These studies also established a quantitative structure-activity relationship (QSAR), indicating that the activity of these compounds increases with their lipophilicity. prolekare.cz

Research on naturally occurring compounds has also identified agents effective against Mycobacterium avium subsp. paratuberculosis. Among eighteen compounds tested, trans-cinnamaldehyde was the most effective, with a MIC of 25.9 μg/ml, followed by other aldehydes and phenolic compounds. nih.gov The structural similarities of these active compounds to known antimycobacterial drugs like isoniazid suggest potential mechanisms of action. nih.gov

Table 3: Antimycobacterial Efficacy of Selected Analogues

| Compound/Analogue | Target Microorganism | Efficacy (MIC) | Reference |

|---|---|---|---|

| N-(3-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide | Mycobacterium marinum | 28.4 μmol/L | nih.gov |

| N-(4-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide | Mycobacterium kansasii | 14.2 μmol/L | nih.gov |

| N-(4-Bromophenyl)-1-hydroxynaphthalene-2-carboxamide | Mycobacterium smegmatis | 46.7 μmol/L | nih.gov |

| Trans-cinnamaldehyde | M. avium subsp. paratuberculosis | 25.9 μg/ml | nih.gov |

| 2,5-dihydroxybenzaldehyde | M. avium subsp. paratuberculosis | 74 μg/ml | nih.gov |

| 2-hydroxy-5-methoxybenzaldehyde | M. avium subsp. paratuberculosis | 90.4 μg/ml | nih.gov |

MIC: Minimum Inhibitory Concentration.

Antitumoral and Anticancer Activities (In Vitro)

In addition to antimicrobial properties, various analogues have been investigated for their potential as anticancer agents. In vitro studies using established cancer cell lines have focused on their ability to curb cell growth and induce programmed cell death.

Inhibition of Cell Proliferation and Apoptosis Induction in Established Cancer Cell Lines (e.g., HepG2, HeLa, MDA-MB 231)

Analogues of this compound have shown cytotoxic effects against several human cancer cell lines, including hepatocellular carcinoma (HepG2), cervical cancer (HeLa), and triple-negative breast cancer (MDA-MB-231).

One study on a highly degraded sterol, Demethylincisterol A3 (Sdy-1), demonstrated that it effectively inhibited the proliferation and migration of both HepG2 and HeLa cells. nih.gov The compound was shown to induce apoptosis and cause cell cycle arrest in the G1 phase. nih.gov Similarly, derivatives of cassiarin A were evaluated against a panel of cancer cells, with some showing moderate to high cytotoxicity against HepG2 and other cell lines. nih.gov

In the context of triple-negative breast cancer, platinum(II) complexes with ligands bearing structural resemblance to the core topic have been studied. One such complex showed high cytotoxic activity against metastatic MDA-MB-231 cells, inducing cell death through apoptosis. nih.gov Other research has shown that phospholipase A2 (PLA2) from snake venom can inhibit the proliferation and migration of MDA-MB-231 cells. mdpi.com Myricetin, a natural flavonoid, also exhibited high cytotoxic activity against HeLa and T47D (a breast cancer cell line) cells, with IC50 values of 22.70 μg/mL and 51.43 μg/mL, respectively, while being significantly less toxic to normal Vero cells. biomedpharmajournal.org

Table 4: In Vitro Anticancer Activity of Selected Analogues

| Compound/Analogue | Cancer Cell Line | Efficacy (IC50) | Effect | Reference |

|---|---|---|---|---|

| Demethylincisterol A3 (Sdy-1) | HepG2, HeLa | Not specified | Inhibits proliferation and migration, induces apoptosis, G1 cell cycle arrest | nih.gov |

| Cassiarin A derivative (5c) | Multiple lines | Not specified | Moderate to high cytotoxicity | nih.gov |

| Platinum(II) Complex (4) | MDA-MB-231 | Not specified | High cytotoxic activity, induces apoptosis | nih.gov |

| Myricetin | HeLa | 22.70 μg/mL | High cytotoxic activity | biomedpharmajournal.org |

| Myricetin | T47D | 51.43 μg/mL | Cytotoxic activity | biomedpharmajournal.org |

IC50: Half-maximal inhibitory concentration.

Mechanisms of Cytotoxic Activity in Cell-Based Assays (e.g., DNA synthesis inhibition, topoisomerase II binding)

Understanding the mechanism of action is crucial for developing effective anticancer drugs. For analogues of this compound, research points towards interference with fundamental cellular processes like DNA replication and repair, often through the inhibition of key enzymes such as topoisomerase II. mskcc.org

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, and their inhibition can lead to DNA damage and cell death, making them a key target for cancer therapy. mskcc.orgmdpi.com Several studies have shown that analogues can act as topoisomerase II inhibitors. For instance, certain derivatives of cassiarin A were found to inhibit topoisomerase II with high efficiency. nih.gov DNA binding experiments suggested that some of these derivatives, which showed cytotoxicity, bind to DNA through an intercalative mode, a common mechanism for topoisomerase poisons. nih.gov